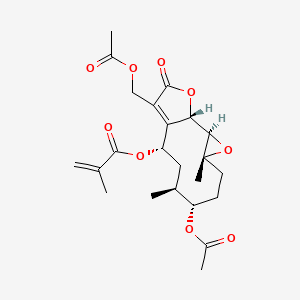
glaucolide K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glaucolide K, also known as this compound, is a useful research compound. Its molecular formula is C23H30O9 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What methodologies are recommended for initial cytotoxicity assessment of Glaucolide K in vitro?
Methodological Answer :
Begin with standardized assays such as MTT or Trypan Blue exclusion to evaluate cell viability. Use human lymphocyte cultures (as in sesquiterpene lactone studies) with concentration ranges spanning 1–50 µg/ml, incorporating positive controls (e.g., doxorubicin) and solvent controls. Ensure exposure durations (24–72 hours) align with cell division cycles. Data should be analyzed using dose-response curves and IC50 calculations, with triplicate replicates to address variability.
Q. Advanced: How can experimental designs reconcile in vitro vs. in vivo genotoxicity discrepancies for this compound?
Methodological Answer :
Adopt a dual-model approach:
- In vitro : Use human peripheral blood lymphocytes or HepG2 cells to assess chromosomal aberrations and sister chromatid exchanges (SCEs) at 4–15 µg/ml .
- In vivo : Administer this compound (e.g., 100–800 mg/kg) to rodent models (e.g., BALB/c mice) and evaluate micronucleus formation in bone marrow cells .
Compare endpoints (e.g., clastogenicity vs. aneugenicity) and consider pharmacokinetic factors (metabolic activation, bioavailability). Apply the PICOT framework to structure population, intervention, and outcome variables .
Basic: What steps ensure a well-formulated research question for studying this compound’s mechanisms?
Methodological Answer :
Use the PICOT framework:
- Population : Target cell lines (e.g., cancer vs. normal cells).
- Intervention : this compound concentration gradients and exposure times.
- Comparison : Positive/negative controls (e.g., solvent-only groups).
- Outcome : Quantifiable metrics (e.g., apoptosis rate, ROS levels).
- Time : Acute (24h) vs. chronic (7-day) exposure .
Refine the question via iterative literature reviews, prioritizing gaps in sesquiterpene lactone mechanisms .
Q. Advanced: Which statistical methods optimize analysis of this compound’s dose-dependent effects in heterogeneous cell populations?
Methodological Answer :
Employ mixed-effects models to account for variability between cell types. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For non-linear relationships, apply log-transformed regression or probit analysis. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests . Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance.
Q. Basic: Which databases and search strategies are effective for this compound literature reviews?
Methodological Answer :
Prioritize PubMed , Scopus , and Google Scholar with Boolean terms:
("this compound" OR "sesquiterpene lactone") AND ("cytotoxicity" OR "genotoxicity")- Limit to peer-reviewed articles (2015–2025) and exclude patents. Use
.gov,.edu, and.orgdomains for authoritative sources . Cross-reference citations in review articles to identify foundational studies.
Q. Advanced: How should researchers address contradictory bioactivity data for this compound across models?
Methodological Answer :
Conduct a systematic review with meta-analysis:
- Extract data on variables (cell type, concentration, assay protocols).
- Apply heterogeneity tests (I² statistic) to quantify inconsistency.
- Use subgroup analysis to isolate confounding factors (e.g., serum content in media).
Validate findings via orthogonal assays (e.g., comet assay + γH2AX staining for DNA damage) . Publish negative results to reduce publication bias.
Q. Basic: What controls are essential in this compound antimicrobial assays?
Methodological Answer :
- Positive controls : Standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi).
- Negative controls : Solvent-only (e.g., DMSO ≤0.1%) and untreated cell/media groups.
- Sterility controls : Verify agar plates lack contamination.
Measure zones of inhibition (ZOI) in triplicate, normalizing to plate thickness and inoculum density .
Q. Advanced: Which in silico models predict this compound’s molecular targets pre-experimentally?
Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against targets (e.g., NF-κB, topoisomerases).
- QSAR : Train models on sesquiterpene lactone datasets to predict bioactivity.
- Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) with GROMACS .
Validate predictions via in vitro target inhibition assays (e.g., luciferase reporter systems).
Q. Notes for Implementation
- Data Presentation : Follow chemistry-specific guidelines for tables (e.g., IC50 values ± SEM) and figures (error bars, p-value annotations) .
- Ethical Compliance : Adhere to institutional protocols for in vivo studies and cytotoxicity waste disposal.
- Source Diversity : Cite peer-reviewed journals, avoiding non-academic platforms per user guidelines .
属性
分子式 |
C23H30O9 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
[(1S,2R,4R,7S,8S,10S)-7-acetyloxy-12-(acetyloxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-10-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H30O9/c1-11(2)21(26)30-17-9-12(3)16(29-14(5)25)7-8-23(6)20(32-23)19-18(17)15(22(27)31-19)10-28-13(4)24/h12,16-17,19-20H,1,7-10H2,2-6H3/t12-,16-,17-,19-,20+,23+/m0/s1 |
InChI 键 |
SMSAHFFESNPUAJ-SAHIIEOHSA-N |
手性 SMILES |
C[C@H]1C[C@@H](C2=C(C(=O)O[C@@H]2[C@@H]3[C@](O3)(CC[C@@H]1OC(=O)C)C)COC(=O)C)OC(=O)C(=C)C |
规范 SMILES |
CC1CC(C2=C(C(=O)OC2C3C(O3)(CCC1OC(=O)C)C)COC(=O)C)OC(=O)C(=C)C |
同义词 |
glaucolide K |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















